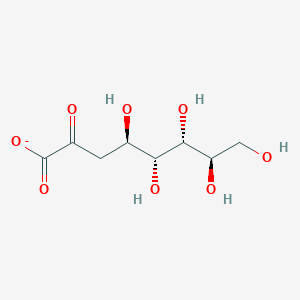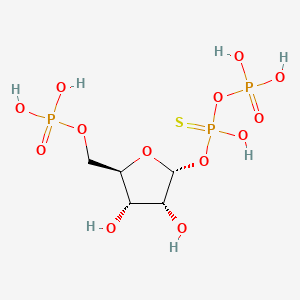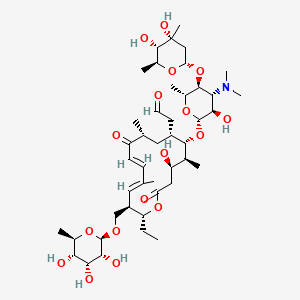
keto-3-deoxy-D-manno-octulosonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keto-3-deoxy-D-manno-octulosonate is a ketoaldonate. It is a conjugate base of a keto-3-deoxy-D-manno-octulosonic acid.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Keto-3-deoxy-D-manno-octulosonate (KDO) has been synthesized from D-mannose, indicating the potential for chemical synthesis of this compound from natural sources (Ramage, Rose, & Macleod, 1988).
- The structure of 3-deoxy-manno-octulosonate cytidylyltransferase (CKS) from Haemophilus influenzae, which interacts with KDO, provides insights for developing antibacterial agents (Yoon, Ku, Mikami, & Suh, 2008).
Role in Complex Carbohydrates
- KDO is identified as a crucial component of lipopolysaccharides in Gram-negative bacteria, influencing vaccine and antibiotic development (Gillingham, Stallforth, Adibekian, Seeberger, & Hilvert, 2010).
Enzymatic Functions
- The role of KDO in plant cell walls and its synthesis pathway has been explored, especially in Arabidopsis thaliana, enhancing our understanding of plant biology (Misaki, Kajiura, Fujii, Fujiyama, & Seki, 2009).
- Study of KDO8Ps from Pseudomonas aeruginosa highlights its vital role in the synthesis of lipopolysaccharides, crucial for bacterial survival and virulence (Nelson, Kelleher, Robinson, Reiling, & Asojo, 2013).
Involvement in Bacterial Lipopolysaccharides
- Research on KDO's function in the biosynthesis of cell wall lipopolysaccharide in Escherichia coli provides insights into its role in bacterial physiology (Ghalambor & Heath, 1966).
Antibiotic Potential
- Rose Bengal's inhibitory effect on 2-keto-3-deoxy-D-manno-octulosonate cytidylyltransferase, a key enzyme in KDO biosynthesis, suggests its potential as an antibiotic scaffold (Kim, Jo, Kim, & Shin, 2020).
Structural Characterization
- Analysis of KDO in various species, such as Tetraselmis striata, contributes to our understanding of cell wall composition in different organisms (Becker, Hård, Melkonian, Kamerling, & Vliegenthart, 1989).
Biochemical Studies
- KDO's presence in acidic polysaccharides and its biochemical characteristics are studied to understand its role in bacterial physiology and potential medical applications (Taylor, 1974).
- KDO's chemistry and biological significance in Gram-negative bacteria are explored to understand its role in lipopolysaccharides (Unger, 1981).
Propiedades
Nombre del producto |
keto-3-deoxy-D-manno-octulosonate |
|---|---|
Fórmula molecular |
C8H13O8- |
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoate |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/p-1/t3-,5-,6-,7-/m1/s1 |
Clave InChI |
KYQCXUMVJGMDNG-SHUUEZRQSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)[O-] |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-] |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)



![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)



